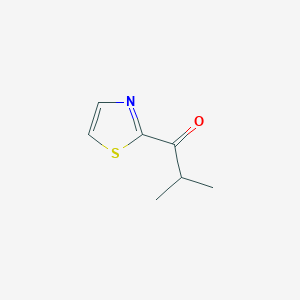

2-(2-Methylpropanoyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZFMNUVMPXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylpropanoyl Thiazole and Its Analogues

Classical and Established Thiazole (B1198619) Synthesis Approaches

Traditional methods for thiazole synthesis have been the bedrock of heterocyclic chemistry for over a century, offering robust and high-yielding pathways to the thiazole core.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.gov The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide. nih.govmdpi.com For the synthesis of 2-(2-Methylpropanoyl)thiazole, this would involve the reaction of a suitable α-haloketone with 2-methylpropanethioamide (B17427) (isothiobutyramide).

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. mdpi.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxytetrahydrothiazole intermediate to yield the aromatic thiazole ring. mdpi.com The Hantzsch synthesis is known for its simplicity and tendency to produce high yields. mdpi.comorganic-chemistry.org

Mechanistic variations often focus on improving yields, shortening reaction times, and employing greener conditions. organic-chemistry.org One-pot, multi-component procedures have been developed that utilize catalysts such as silica-supported tungstosilisic acid, which can be recovered and reused. organic-chemistry.orgacs.org These reactions can be performed under conventional heating or enhanced by ultrasonic irradiation, which often leads to milder conditions and improved efficiency. organic-chemistry.orgacs.org

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

| Catalyst/Condition | Reactants | Solvent | Time | Yield | Reference |

| Conventional Heating | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), benzaldehydes | Ethanol (B145695)/Water | - | 79-90% | organic-chemistry.org |

| Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | - | 79-90% | organic-chemistry.org |

| Catalyst-Free | α-diazoketones, thiourea | PEG-400 | 2-3.5 h | 87-96% | semanticscholar.org |

| Microwave Irradiation | Propargylamines, isothiocyanates | 1,2-dichloroethane | 10 min | 47-78% | semanticscholar.org |

While the more widely known Gabriel synthesis is used to prepare primary amines, a related but distinct method, the Gabriel thiazole synthesis, is employed for thiazole ring formation. semanticscholar.org This method involves the cyclization of α-acylaminoketones (or other acylaminocarbonyl compounds) with a sulfurizing agent, typically phosphorus pentasulfide, at elevated temperatures. semanticscholar.org The α-acylaminoketone precursor can be prepared through various methods, including the Dakin-West reaction. This approach provides a pathway to 2-substituted thiazoles by incorporating the desired acyl group into the starting material.

Related cyclization reactions provide alternative routes. For instance, the Cook-Heilbron synthesis yields 5-aminothiazole derivatives through the reaction of α-aminonitriles with dithioacids or related sulfur-containing compounds under mild conditions. semanticscholar.org

Advanced and Contemporary Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These strategies often rely on catalyst-mediated processes and biocatalysis to achieve transformations that are difficult or inefficient using classical methods.

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating analogues of this compound by forming new carbon-carbon bonds. Specifically, direct C-H arylation allows for the introduction of aryl groups onto a pre-existing thiazole ring, avoiding the need for pre-functionalized starting materials. bepls.com This method is economically and environmentally attractive as it reduces waste compared to traditional cross-coupling reactions like Suzuki or Stille couplings. bepls.com

Ligand-free systems using palladium(II) acetate (B1210297) (Pd(OAc)₂) have been shown to be highly efficient for the direct arylation of thiazole derivatives, even at very low catalyst loadings. bepls.com The reaction typically involves a thiazole substrate, an aryl bromide, a base, and the palladium catalyst, and it often exhibits high regioselectivity, favoring arylation at the C5 position of the thiazole ring. bepls.com The choice of ligands and bases can also be used to control the regioselectivity, allowing for targeted arylation at the C2 or C5 positions.

Table 2: Palladium-Catalyzed Direct Arylation of Thiazoles

| Catalyst System | Reactants | Selectivity | Key Features | Reference |

| Pd(OAc)₂ (ligand-free) | Thiazole derivatives, Aryl bromides | C5-arylation | Very low catalyst loading (0.1-0.001 mol%) | bepls.com |

| Pd/PPh₃/NaOtBu | Thiazole, Aryl halides | C2-arylation | Ligand and base control regioselectivity | bepls.com |

| Pd/Bphen/K₃PO₄ | Thiazole, Aryl halides | C5-arylation | Ligand and base control regioselectivity | bepls.com |

In line with the principles of green chemistry, recent research has focused on developing biocatalytic and sustainable methods for thiazole synthesis. semanticscholar.org These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions. semanticscholar.org

Biocatalysts, such as enzymes or whole-cell systems, offer high selectivity and efficiency under mild conditions. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. This method has demonstrated high yields (up to 94%) and a broad tolerance for different substrates.

Furthermore, the use of eco-friendly biocatalysts derived from natural polymers like chitosan (B1678972) has gained traction. Cross-linked chitosan hydrogels have been employed as recyclable catalysts for thiazole synthesis, often in conjunction with ultrasonic irradiation to enhance reaction rates. mdpi.com These green methodologies often utilize less hazardous solvents, such as water or polyethylene (B3416737) glycol (PEG), or are performed under solvent-free conditions. semanticscholar.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. semanticscholar.org

Utilization of N-Propargylamines as Precursors

N-propargylamines are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including the thiazole core. nih.gov Their utility in forming the thiazole ring system typically involves cyclization reactions with sources of sulfur. Common reaction partners include carbon disulfide (CS₂) and isothiocyanates. nih.govchemhelpasap.com

The reaction of N-propargylamines with carbon disulfide, first reported in 1949, generally proceeds in refluxing ethanol to yield 5-methylenethiazolidine-2-thiones. These intermediates can then be isomerized to the corresponding thiazole-2-thiones using strong acids like concentrated sulfuric acid. chemhelpasap.com Similarly, reacting N-propargylamines with isothiocyanates provides a pathway to 2-iminothiazolidines or 2-aminothiazole (B372263) derivatives, depending on the substitution pattern and reaction conditions. nih.govchemhelpasap.com

Diazoketone-Based Pathways for Thiazole Ring Formation

Diazoketones serve as stable and versatile precursors in heterocyclic synthesis, often acting as synthetic equivalents for α-haloketones in modified Hantzsch-type reactions. chemrxiv.orgchemrxiv.org A common pathway involves the reaction of an α-diazoketone with a thioamide or thiourea to form the thiazole ring. nih.gov For instance, a scalable, one-pot synthesis of 2,4-disubstituted thiazoles has been developed using diazoketones and thiourea or thiosemicarbazide. chemrxiv.orgchemrxiv.org

In these reactions, the diazoketone is typically activated by an acid, such as hydrobromic acid or a Brønsted acid like trifluoromethanesulfonic acid (TfOH), to generate a reactive α-haloketone or a related intermediate in situ. chemrxiv.orgorganic-chemistry.org This intermediate then undergoes the classical Hantzsch condensation with the sulfur-containing nucleophile. The substituent at the 2-position of the resulting thiazole is determined by the thio-component; for example, thiourea yields a 2-aminothiazole. nih.govorganic-chemistry.org

To synthesize a 2-acylthiazole via this pathway, an α-oxothioamide would be the required reaction partner for the α-diazoketone. The reaction would proceed through the in situ formation of the α-haloketone, followed by condensation with the α-oxothioamide to construct the desired 2-acylthiazole scaffold. This approach highlights the adaptability of diazoketone chemistry in forming complex thiazole derivatives.

Multicomponent Reaction Systems for this compound Scaffolds

Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry by combining three or more reactants in a single operation to form a complex product, thereby increasing efficiency and reducing waste. nih.gov Several MCR strategies have been developed for the synthesis of thiazole derivatives. nih.gov

One notable example is the one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur, which provides a route to 2-amino-5-acylthiazoles. organic-chemistry.orgorganic-chemistry.org This method is valued for its use of readily available elemental sulfur and its tolerance for a variety of functional groups, leading to good to excellent yields. organic-chemistry.orgresearchgate.net Although this specific reaction yields a 5-acylthiazole, the principles of MCRs are applicable to the synthesis of other isomers.

A more direct, though classical, approach that can be viewed through the lens of multicomponent systems is the Hantzsch thiazole synthesis. nih.gov In its modified forms, it can bring together an α-haloketone and a thioamide to form the 2,4-disubstituted thiazole ring. For the specific synthesis of 2-acylthiazoles, a highly regioselective method has been developed involving the reaction between α-oxothioamides and α-bromoketones. nih.gov This reaction, which is an extension of the Hantzsch synthesis, proceeds efficiently to yield 2-acyl-4-(het)arylthiazoles. nih.gov This particular transformation represents a powerful two-component reaction for assembling the target 2-acylthiazole scaffold.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product in thiazole synthesis. The Hantzsch synthesis and its variants, being the most common routes to compounds like this compound, have been the subject of various optimization studies. nih.govnih.gov Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Solvent and Catalyst: The reaction between an α-oxothioamide (like 2-oxo-3-methylthiobutanamide, the precursor for the 2-(2-methylpropanoyl) group) and an α-bromoketone can be highly dependent on the solvent and the presence or absence of a base. Research has shown that conducting the reaction in dimethylformamide (DMF) at room temperature without a base leads to the highly regioselective formation of 2-acyl-4-(het)arylthiazoles. nih.gov In contrast, performing the same reaction in acetonitrile (B52724) with a base like triethylamine (B128534) can lead to the formation of thioethers instead. nih.gov For other Hantzsch-type syntheses, catalysts such as silica-supported tungstosilicic acid have been used to promote the reaction under green conditions, sometimes in combination with ultrasonic irradiation. nih.gov

Temperature and Reaction Time: The reaction temperature and duration are crucial for ensuring complete conversion while minimizing side product formation. The synthesis of 2-acylthiazoles from α-oxothioamides and α-bromoketones proceeds efficiently at room temperature, with reaction progress monitored by thin-layer chromatography (TLC). nih.gov Other thiazole syntheses may require heating. For example, some Hantzsch reactions are performed at 65-70 °C or under microwave irradiation to reduce reaction times from hours to minutes. nih.govrsc.org

Below is a table summarizing the optimized conditions for a model synthesis of 2-acyl-4-arylthiazoles.

| Parameter | Condition | Rationale/Outcome |

|---|---|---|

| Reactant 1 | α-oxothioamide | Provides the 2-acyl substituent. |

| Reactant 2 | α-bromoketone | Provides the C4 and C5 atoms of the thiazole ring. |

| Solvent | Dimethylformamide (DMF) | Facilitates the reaction and ensures high regioselectivity towards the thiazole product. nih.gov |

| Catalyst/Base | None (Base-free) | Prevents the formation of thioether byproducts. nih.gov |

| Temperature | Room Temperature | Mild conditions that are sufficient for the reaction to proceed to completion. nih.gov |

| Work-up | Brine quench, Ethyl acetate extraction | Standard procedure for isolating organic products from a polar aprotic solvent. nih.gov |

| Purification | Column Chromatography | Ensures high purity of the final 2-acylthiazole product. nih.gov |

Structural Elucidation and Spectroscopic Characterization of 2 2 Methylpropanoyl Thiazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-acylthiazoles, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence of the thiazole (B1198619) ring and the attached acyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of a 2-acylthiazole derivative provides key information about the protons on the thiazole ring and the acyl substituent. In the case of the thiazole ring, the protons at positions 4 and 5 typically appear as distinct doublets in the aromatic region of the spectrum. For 2-acetylthiazole (B1664039), the two thiazole protons appear at approximately 7.7 ppm and 8.1 ppm. chemicalbook.com

For 2-(2-Methylpropanoyl)thiazole, the thiazole ring protons (H-4 and H-5) are expected to resonate in a similar downfield region, typically between 7.5 and 8.5 ppm. The methine proton of the isobutyryl group [-CH(CH₃)₂] would likely appear as a septet further upfield, influenced by the adjacent carbonyl group and the six equivalent methyl protons. The two methyl groups of the isobutyryl substituent would give rise to a characteristic doublet signal, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-4 | 7.5 - 8.0 | Doublet |

| Thiazole H-5 | 8.0 - 8.5 | Doublet |

| Isobutyryl -CH | 3.0 - 3.5 | Septet |

| Isobutyryl -CH₃ | 1.1 - 1.3 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the acyl group is particularly diagnostic, appearing significantly downfield (typically >180 ppm). The carbons of the thiazole ring also have characteristic chemical shifts. For instance, in various thiazole derivatives, the C-2 carbon generally resonates in the range of 150-170 ppm, while C-4 and C-5 carbons appear between 115 and 145 ppm. asianpubs.org

In this compound, one would expect to see signals for the three thiazole carbons, the carbonyl carbon, and the carbons of the isobutyryl group. The carbonyl carbon would be the most deshielded. The C-2 carbon of the thiazole ring, being attached to both sulfur and nitrogen as well as the acyl group, would also be significantly downfield. The methine and methyl carbons of the isobutyryl group would appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Acetylthiazole Data for 2-acetylthiazole is used as a representative example for 2-acylthiazoles.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~191 |

| Thiazole C-2 | ~167 |

| Thiazole C-4 | ~145 |

| Thiazole C-5 | ~127 |

| -CH₃ | ~25 |

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, the presence of the nitrogen atom in the thiazole ring and the oxygen atom in the carbonyl group makes it amenable to protonation. Therefore, in positive mode ESI-MS, a prominent signal corresponding to the [M+H]⁺ ion would be expected. Tandem mass spectrometry (MS/MS) experiments on this precursor ion could then be performed to study its fragmentation pathways, which would likely involve cleavage of the acyl group. nih.govnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected to produce absorptions in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic thiazole ring and the aliphatic isobutyryl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for 2-Acetylthiazole Data for 2-acetylthiazole is used as a representative example for 2-acylthiazoles. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1690 |

| C=N (Thiazole) | Stretch | ~1510 |

| C=C (Thiazole) | Stretch | ~1410 |

| C-H (Aromatic) | Stretch | ~3100 |

| C-H (Aliphatic) | Stretch | ~2920 |

Purity Assessment of Synthesized this compound via Chromatographic Techniques (e.g., Thin-Layer Chromatography)

The purity of a synthesized compound is a critical parameter that dictates its suitability for subsequent applications. Among the various analytical techniques available for purity assessment, Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and widely used method. ualberta.cawikipedia.orglibretexts.org It provides a qualitative assessment of the number of components in a mixture, thereby offering a snapshot of the purity of the synthesized this compound. study.com

The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or a mixture of solvents). khanacademy.org Compounds with a higher affinity for the stationary phase travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ), while compounds with a higher affinity for the mobile phase travel further, yielding a higher Rƒ value. wisc.edu A pure compound should ideally appear as a single spot on the developed TLC plate. ualberta.castudy.com

For the assessment of this compound, a moderately polar compound due to the presence of the ketone and the thiazole ring, a normal-phase TLC setup is typically employed. This involves a polar stationary phase, such as silica gel 60 F254, and a mobile phase of intermediate polarity. chromatographyonline.com The selection of an appropriate mobile phase is crucial for achieving optimal separation of the desired product from any unreacted starting materials or byproducts. libretexts.org A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The ratio of these solvents can be adjusted to achieve an Rƒ value for the product that is ideally between 0.3 and 0.7, which allows for clear separation from other potential spots. ualberta.ca

The following table outlines a hypothetical TLC protocol for the purity assessment of a synthesized sample of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Sample Preparation | A small amount of the crude reaction mixture and a sample of the purified product are dissolved in a volatile solvent (e.g., dichloromethane (B109758) or acetone). |

| Application | The dissolved samples are spotted onto the baseline of the TLC plate using a capillary tube. A co-spot containing both the crude mixture and the purified product can also be applied to aid in identification. libretexts.org |

| Development | The TLC plate is placed in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. The chamber is sealed to maintain a saturated atmosphere. The solvent is allowed to ascend the plate by capillary action until it is approximately 1 cm from the top edge. |

| Visualization | The developed plate is first examined under UV light (254 nm), where UV-active compounds appear as dark spots against a fluorescent background. Subsequently, the plate can be stained with a visualizing agent such as potassium permanganate (B83412) or an anisaldehyde solution, followed by gentle heating, to reveal other non-UV-active impurities. nih.govfiu.edu |

Following the development and visualization of the TLC plate, the Rƒ values for each spot are calculated using the formula:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) ictsl.net

The purity of the synthesized this compound can be inferred from the number of spots observed. A single, well-defined spot for the purified product indicates a high degree of purity. The presence of multiple spots in the lane corresponding to the crude reaction mixture would signify the presence of impurities, such as unreacted starting materials or byproducts.

The table below presents hypothetical Rƒ values for this compound and potential impurities under the described TLC conditions.

| Compound | Expected Rƒ Value | Visualization Method |

| This compound | ~0.45 | UV (254 nm), Potassium Permanganate |

| Starting Material 1 (e.g., 2-Bromothiazole) | ~0.60 | UV (254 nm) |

| Starting Material 2 (e.g., Isobutyraldehyde) | ~0.75 | Potassium Permanganate |

| Byproduct (e.g., a more polar derivative) | ~0.20 | UV (254 nm), Anisaldehyde Stain |

The distinct Rƒ values allow for the clear differentiation of the desired product from potential contaminants. For instance, less polar starting materials would travel further up the plate (higher Rƒ), while more polar byproducts would have a stronger affinity for the silica gel and thus exhibit lower Rƒ values. wisc.edu

Derivatization Strategies for Advanced Research on 2 2 Methylpropanoyl Thiazole

Strategic Modification of the Thiazole (B1198619) Ring System for Analogues

The synthesis of analogues of 2-(2-methylpropanoyl)thiazole through modification of the thiazole ring is a primary strategy for creating chemical diversity. The thiazole ring is an aromatic heterocycle, and its reactivity allows for the introduction of various substituents at the C4 and C5 positions.

One of the most fundamental and versatile methods for constructing substituted thiazole rings is the Hantzsch thiazole synthesis . This method involves the cyclocondensation of an α-haloketone with a thioamide. To create analogues of this compound, one could start with a modified thioamide or a substituted α-haloketone. This approach allows for the introduction of a wide array of functional groups onto the thiazole core, which can significantly alter the molecule's electronic and steric properties.

Another approach is the direct functionalization of a pre-formed thiazole ring. Electrophilic substitution reactions can be used to introduce substituents, although the reactivity of the thiazole ring is influenced by the existing 2-(2-methylpropanoyl) group. The positions on the thiazole ring (C4 and C5) exhibit different levels of reactivity, which can be exploited for selective modification. For instance, C-H functionalization techniques have been developed for benzothiazoles, which can sometimes be adapted for simpler thiazole systems. nih.gov These methods might involve converting a C-H bond into a more reactive group, such as a phosphonium (B103445) salt, which can then react with various nucleophiles to introduce new functionalities. nih.gov

Furthermore, more complex heterocyclic systems can be fused to the thiazole ring to create novel structures. This can be achieved by reacting a functionalized this compound derivative with appropriate reagents to build additional rings, leading to compounds with significantly different shapes and biological activities.

Functionalization at the Isopropylcarbonyl Moiety

The isopropylcarbonyl moiety of this compound offers another key site for derivatization. The carbonyl group (C=O) is a highly reactive functional group that can undergo a variety of chemical transformations.

Reduction of the carbonyl group to a secondary alcohol is a common modification. This transformation changes the geometry and electronic nature of the side chain, converting the planar carbonyl into a tetrahedral alcohol, which can serve as a hydrogen bond donor.

Conversion to imines or hydrazones can be achieved by reacting the ketone with primary amines or hydrazines, respectively. This introduces nitrogen atoms into the side chain, which can alter the molecule's polarity, basicity, and potential for hydrogen bonding. For example, reaction with hydrazines can yield hydrazone derivatives, which are important intermediates in synthetic chemistry. nih.gov

Reactions involving the α-carbon are also possible, although the isopropyl group lacks highly acidic α-protons. However, under specific conditions, reactions such as aldol (B89426) condensations or other C-C bond-forming reactions could be employed to extend the carbon chain.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Probing

A primary goal of derivatization is to systematically probe the structure-activity relationship (SAR) of this compound. This involves synthesizing a library of analogues with diverse substituents at various positions and evaluating how these changes affect a specific biological activity, such as antimicrobial or anticancer effects.

By combining the strategies from sections 4.1 and 4.2, researchers can create a wide range of derivatives. For example, electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can be introduced onto the thiazole ring. The size and polarity of the substituent on the carbonyl side chain can also be varied.

SAR studies on various thiazole derivatives have yielded important insights. For instance, in some series of antimicrobial thiazoles, the presence of specific electron-withdrawing groups on an associated phenyl ring was found to enhance activity. The type and position of substituents can drastically influence the biological profile of the molecule.

| Base Scaffold | Substituent(s) | Observed Activity | Reference |

| 2-Amino-thiazole derivative | Electron-withdrawing chloro and nitro groups on an attached phenyl ring | Improved antimicrobial activity | nih.gov |

| Thiazole-chalcone derivative | Specific substitutions on the chalcone (B49325) moiety | Activity against breast cancer cell lines | |

| 2-(Pyrazolin-1-yl)-thiazole | Varies based on pyrazoline substituents | Antibacterial and antifungal activity |

This table presents generalized findings from SAR studies on various thiazole-containing compounds to illustrate the principles of SAR probing.

These studies are crucial for identifying the key chemical features (pharmacophores) responsible for a compound's activity and for designing more potent and selective molecules.

Chemical Derivatization for Enhanced Analytical Detection and Resolution in Research Contexts

In analytical research, it is often necessary to derivatize a target molecule to improve its detection by instrumental methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For this compound, the carbonyl group is a prime target for such derivatization. Reagents that react specifically with ketones can be used to attach a tag that is more easily detected.

UV/Visible Detection: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form brightly colored hydrazones. nih.govwaters.com These derivatives can be easily detected by UV-Vis spectrophotometry, significantly enhancing the sensitivity of HPLC analysis. nih.govwaters.com Similarly, 2-nitrophenylhydrazine (B1229437) (2-NPH) can be used for the same purpose. nih.gov

Fluorescence Detection: For even greater sensitivity, fluorescent tags can be introduced. Hydrazine or aminooxy derivatives of fluorescent molecules like coumarins or dansyl chloride can react with the carbonyl group to yield highly fluorescent products. nih.govbiotium.comacs.orgnih.govbiomol.com This allows for the detection of very low concentrations of the compound in complex mixtures. acs.org

Gas Chromatography (GC) Analysis: To analyze non-volatile or thermally unstable compounds by GC, derivatization is used to increase volatility. The ketone can be converted into a more volatile derivative, such as an oxime, by reacting it with a hydroxylamine (B1172632) reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comlibretexts.org The resulting PFB-oxime is highly volatile and can be readily detected by GC, often with electron capture detection (ECD) for high sensitivity. sigmaaldrich.comlibretexts.org

Chiral Resolution: If this compound is modified to create a chiral center (e.g., by reducing the ketone to an alcohol), it may be necessary to separate the resulting enantiomers. This can be achieved by reacting the chiral molecule with a chiral derivatizing agent (CDA) . nih.govwikipedia.orggreyhoundchrom.comnih.govscience.gov The CDA, which is itself enantiomerically pure, converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC. nih.govwikipedia.org

These analytical derivatization techniques are indispensable tools for the accurate quantification, identification, and chiral separation of this compound and its derivatives in various research contexts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating the Influence of Structural Modifications on Biological Activity

The biological activity of thiazole (B1198619) derivatives is profoundly influenced by the nature and position of their substituents. For 2-(2-Methylpropanoyl)thiazole, modifications can be conceptualized at two primary sites: the 2-acyl group and the thiazole ring itself (at positions 4 and 5).

Modifications of the 2-Acyl Group: The size, shape, and electronic properties of the acyl group are crucial determinants of biological activity. The isobutyryl group in this compound provides a specific steric and electronic profile.

Steric Bulk: Increasing or decreasing the steric bulk of the alkyl chain can affect how the molecule fits into the binding pocket of a biological target. For instance, replacing the isopropyl moiety with a smaller group like acetyl or a larger one like tert-butyl would modulate this interaction.

Chain Length and Branching: Variations in the length and branching of the alkyl chain influence lipophilicity, which in turn affects cell membrane permeability and target engagement.

Introduction of Aromatic Rings: Replacing the alkyl group with an aryl group can introduce opportunities for π-π stacking interactions with aromatic residues in a protein's active site, potentially enhancing binding affinity.

Modifications of the Thiazole Ring: Substitutions at the 4- and 5-positions of the thiazole ring are a common strategy for optimizing the activity of thiazole-based compounds.

Aryl Substituents: The introduction of substituted or unsubstituted phenyl rings at the C4 or C5 position is a well-established method to enhance various biological activities, including antimicrobial and anticancer effects. mdpi.com The nature of the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties of the entire molecule.

Heterocyclic Substituents: Incorporating other heterocyclic rings can lead to hybrid molecules with novel or enhanced activities.

The following table summarizes general SAR findings from studies on various 2-acyl and 2-substituted thiazole derivatives, providing a framework for predicting the effects of modifying this compound.

| Modification Site | Structural Change | Observed Influence on Biological Activity (General Findings) | Potential Implication for this compound |

|---|---|---|---|

| 2-Acyl Group | Replacement of isobutyryl with other alkyl/aryl ketones | Potency is often dependent on the size and lipophilicity of the substituent, which affects binding to target enzymes or receptors. ijper.org | Optimizing the acyl group could enhance specific biological activities. |

| Thiazole Position 4 | Introduction of an aryl group (e.g., phenyl) | Frequently enhances anticancer and antimicrobial activities by providing additional binding interactions. mdpi.com | Adding a phenyl group at C4 could confer cytotoxic or antimicrobial properties. |

| Thiazole Position 4/5 | Substitution with electron-withdrawing groups (e.g., -NO2, -Cl) on an aryl substituent | Can increase antibacterial and antifungal potency. | Halogen or nitro-phenyl groups at C4/C5 may boost antimicrobial potential. |

| Thiazole Position 2 | Conversion of the ketone to a hydrazone or other derivative | Often leads to a significant change in biological activity profile, with many hydrazone derivatives showing potent antimicrobial effects. | Derivatization of the carbonyl group is a viable strategy for creating new bioactive compounds. |

Correlating Molecular Features with Spectroscopic Signatures

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the isobutyryl group. The two thiazole protons at positions 4 and 5 would appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm). The methine proton of the isobutyryl group would be a septet around δ 3.5-4.0 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the carbonyl carbon (δ > 190 ppm), the three carbons of the thiazole ring (typically δ 120-170 ppm), and the carbons of the isobutyryl group (methine and methyl carbons in the aliphatic region).

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band for the C=O (carbonyl) stretching vibration, expected around 1680-1700 cm⁻¹. Other key signals would include C=N and C=C stretching vibrations from the thiazole ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.21 g/mol ). Key fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the acyl group from the thiazole ring, providing further structural confirmation.

The predicted spectroscopic data are summarized in the table below.

| Spectroscopic Technique | Molecular Feature | Predicted Chemical Shift / Signal |

|---|---|---|

| ¹H NMR | Thiazole H-4 and H-5 | δ ~7.5-8.5 ppm (two doublets) |

| Isobutyryl -CH- | δ ~3.5-4.0 ppm (septet) | |

| Isobutyryl -CH3 (x2) | δ ~1.2-1.4 ppm (doublet) | |

| ¹³C NMR | Carbonyl C=O | δ > 190 ppm |

| Thiazole C2, C4, C5 | δ ~120-170 ppm | |

| Isobutyryl -CH- | δ ~35-45 ppm | |

| Isobutyryl -CH3 (x2) | δ ~18-22 ppm | |

| IR Spectroscopy | C=O Stretch | ~1680-1700 cm⁻¹ (strong) |

| C=N / C=C Stretch (ring) | ~1400-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 155 |

| Major Fragments | [M-43]⁺ (loss of C₃H₇), [M-71]⁺ (loss of C₄H₇O) |

Principles for Rational Design of Novel Thiazole-Based Research Compounds

The rational design of new research compounds based on the thiazole scaffold is a cornerstone of modern medicinal chemistry. The goal is to systematically modify a lead structure, such as this compound, to enhance a desired biological activity while minimizing off-target effects. Several key principles guide this process:

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles like oxazole, imidazole, or pyrazole. rsc.org Depending on the target, replacing the thiazole ring with a related heterocycle can alter properties like hydrogen bonding capacity, metabolic stability, and target affinity. Similarly, the isobutyryl group can be replaced by other groups with similar steric and electronic properties to probe the chemical space around the target's binding site.

Structure-Based Design: When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, computational docking studies can be employed. A model of this compound can be placed into the active site of the target to predict its binding mode. This information allows for the rational addition of functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, thereby increasing binding affinity and potency.

Pharmacophore Hybridization: This approach involves combining the essential structural features (pharmacophore) of two or more known active molecules into a single new hybrid compound. mdpi.com For example, the 2-acylthiazole core could be linked to another pharmacophore known for a specific activity (e.g., an anti-inflammatory motif) to create a novel molecule with potentially synergistic or dual-action properties.

Privileged Scaffolds: The thiazole ring is considered a "privileged scaffold" because it is a structural component in numerous compounds with activity against a wide range of biological targets. scholarsresearchlibrary.comresearchgate.net Design strategies often focus on decorating this core with various substituents at the 2, 4, and 5 positions to generate a library of diverse compounds for high-throughput screening against different targets. This approach leverages the inherent versatility of the thiazole nucleus to explore a broad swath of biological space.

By applying these principles, chemists can systematically modify the this compound structure to develop novel chemical probes and potential therapeutic leads with tailored biological and physical properties.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Synthesis of Thiazole (B1198619) Analogues

The chemical industry's growing emphasis on environmental responsibility has spurred significant innovation in the synthesis of thiazole derivatives. Traditional methods often rely on harsh reagents and generate considerable waste, prompting a shift towards greener, more sustainable alternatives. nih.gov The development of eco-friendly synthetic protocols is a major focus, aiming to reduce the environmental impact while improving efficiency and cost-effectiveness. nih.govsruc.ac.uk

Key advancements in this area include the adoption of green chemistry principles such as the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov Innovative techniques are being employed to achieve these goals, including:

Microwave and Ultrasound Irradiation: These energy-efficient methods can significantly accelerate reaction rates, leading to higher yields in shorter timeframes. nih.govbepls.com

Green Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a critical step in sustainable synthesis. bepls.com

Reusable Catalysts: The development of solid-supported catalysts, such as silica-supported tungstosilisic acid or recyclable cross-linked chitosan (B1678972) hydrogels, allows for easy separation and reuse, minimizing waste. bepls.commdpi.com

Multicomponent Reactions (MCRs): These one-pot reactions, where multiple starting materials react to form a complex product, are highly efficient and atom-economical, reducing the number of synthetic steps and purification processes. researchgate.netacs.org

These sustainable approaches not only offer environmental benefits but also prove to be scalable and economically viable, making them practical for both academic research and industrial drug discovery. nih.gov

Table 1: Overview of Sustainable Synthesis Methods for Thiazole Analogues

| Method | Description | Advantages |

|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactions. | Faster reaction times, increased yields, improved purity. nih.gov |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to initiate and accelerate reactions. | Enhanced reaction rates, milder conditions, improved yields. nih.govbepls.com |

| Green Solvents (e.g., Water, PEG) | Utilizes environmentally friendly solvents in place of hazardous ones. | Reduced toxicity and environmental impact, often lower cost. bepls.com |

| Recyclable Catalysts | Catalysts that can be easily recovered and reused for multiple reaction cycles. | Minimized waste, reduced catalyst cost, simplified purification. bepls.commdpi.com |

Exploration of Novel Therapeutic Targets for Thiazole Scaffolds

The thiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. sruc.ac.ukresearchgate.net Current research is focused on expanding the therapeutic applications of thiazole derivatives by exploring novel biological targets implicated in a wide range of diseases.

One significant area of investigation is in neurodegenerative diseases , particularly Alzheimer's disease. Thiazole derivatives are being developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, these compounds can help restore cholinergic function, which is impaired in Alzheimer's patients. nih.gov

In oncology , researchers are designing thiazole-based molecules to target enzymes crucial for cancer cell metabolism and proliferation. researchgate.net One such target is human lactate (B86563) dehydrogenase A (hLDHA), an enzyme that is overexpressed in many tumors and plays a key role in glycolysis. acs.org Inhibition of hLDHA by thiazole derivatives presents a promising strategy to disrupt tumor metabolism. acs.org Additionally, thiazole-containing compounds are being investigated as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis. nih.govfrontiersin.org

Furthermore, the rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Thiazole scaffolds are being explored for the development of novel antibacterial and antifungal candidates that can target multidrug-resistant pathogens. mdpi.com Some derivatives have shown promising activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. mdpi.com

Table 2: Selected Novel Therapeutic Targets for Thiazole Derivatives

| Therapeutic Area | Target | Rationale |

|---|---|---|

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Inhibition of AChE increases acetylcholine levels, potentially improving cognitive function in Alzheimer's disease. nih.gov |

| Cancer | Human Lactate Dehydrogenase A (hLDHA) | Inhibition disrupts tumor glycolysis, a key metabolic pathway for cancer cell survival and growth. acs.org |

| Cancer | EGFR/VEGFR-2 | Dual inhibition blocks critical pathways involved in tumor cell proliferation and the formation of new blood vessels. nih.govfrontiersin.org |

Integration of Advanced Computational Methodologies in Thiazole Research Pipelines

The integration of advanced computational methodologies has revolutionized the drug discovery process for thiazole derivatives, enabling a more rational and efficient design of new therapeutic agents. These in silico techniques provide deep insights into the molecular interactions between thiazole compounds and their biological targets, helping to predict their activity and guide synthetic efforts. bohrium.com

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a small molecule to a target protein. acs.orgmdpi.com This allows researchers to screen virtual libraries of thiazole derivatives and prioritize those with the highest potential for biological activity. acs.org For instance, docking studies have been instrumental in designing thiazole-based inhibitors of hLDHA and in understanding the interactions of derivatives within the active site of acetylcholinesterase. nih.govacs.org

Density Functional Theory (DFT) calculations are employed to understand the electronic properties, stability, and reactivity of thiazole molecules. nih.govresearchgate.net By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, researchers can gain insights into the structure-activity relationships of the synthesized compounds. nih.govnih.gov

These computational studies, often combined with experimental validation, create a powerful pipeline for the discovery and optimization of novel thiazole-based drugs. They help in refining the chemical structures to enhance potency and selectivity, ultimately accelerating the journey from initial concept to a potential clinical candidate. nih.gov

Table 3: Application of Computational Methodologies in Thiazole Research

| Computational Method | Application | Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of thiazole derivatives to biological targets. | Identification of key interactions, prioritization of compounds for synthesis, and rational drug design. acs.orgmdpi.com |

| Density Functional Theory (DFT) | Calculates electronic properties, stability, and reactivity of molecules. | Understanding of structure-activity relationships and prediction of chemical behavior. nih.govresearchgate.net |

| Virtual Screening | Screens large libraries of virtual compounds against a specific target. | Rapid identification of potential hit compounds for further investigation. |

Development of High-Throughput Screening Methodologies for Thiazole Derivatives in Academic Settings

High-throughput screening (HTS) has traditionally been the domain of the pharmaceutical industry due to the significant investment required. However, there is a growing trend of HTS facilities being established in academic institutions, which is poised to accelerate the discovery of new drug leads, including thiazole derivatives. researchgate.net This shift allows for the exploration of novel and fundamental aspects of disease targets that may not be pursued in an industrial setting. researchgate.net

The development of more accessible and affordable HTS technologies has been a key driver of this trend. For example, chemiluminescent assays have been developed for the high-throughput screening of thiazole derivatives as acetylcholinesterase inhibitors. nih.gov These methods are sensitive, specific, and suitable for rapidly testing large libraries of compounds to identify potential hits.

The integration of HTS in academia facilitates a powerful synergy between basic research and drug discovery. Academic labs can leverage their deep understanding of novel biological targets to design and implement relevant screening assays. The resulting hit compounds, including promising thiazole derivatives, can then serve as valuable tool molecules for further biological investigation or as starting points for drug development programs, often in collaboration with industrial partners.

Table 4: High-Throughput Screening in Thiazole Research

| HTS Application | Technique | Purpose |

|---|---|---|

| Enzyme Inhibition Assays | Chemiluminescent Methods | Rapidly screen for inhibitors of enzymes like acetylcholinesterase. nih.gov |

| Antiproliferative Screening | Cell-Based Assays (e.g., MTT) | Evaluate the cytotoxicity of thiazole libraries against various cancer cell lines. mdpi.com |

Q & A

What are the optimal synthetic routes for 2-(2-Methylpropanoyl)thiazole, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Focus

Thiazole derivatives are commonly synthesized via condensation reactions between thiourea and α-halo ketones. For this compound, a plausible route involves reacting 2-methylpropanoyl chloride with a thiazole precursor (e.g., 2-aminothiazole) under basic conditions. Polar aprotic solvents like DMF or DMSO enhance reactivity, while catalysts such as PEG-400 with sulfamic acid improve yields in green synthesis protocols . Post-synthesis purification via column chromatography or recrystallization (using water-ethanol mixtures) ensures purity, with yields typically ranging from 65–79% in analogous thiazole syntheses . Characterization by NMR (δ 7.0–8.5 ppm for thiazole protons) and IR (C=O stretch at ~1700 cm⁻¹) confirms structural integrity .

How can spectroscopic and computational methods resolve ambiguities in the stereochemistry of this compound derivatives?

Advanced Research Focus

Nuclear Overhauser Effect (NOE) NMR experiments identify spatial proximity between protons, clarifying substituent orientations. For example, NOE correlations between the thiazole C-H and the methyl groups of the 2-methylpropanoyl moiety can confirm spatial arrangements . Density Functional Theory (DFT) calculations predict stable conformers, with comparisons to experimental NMR shifts (e.g., 13C chemical shifts for carbonyl carbons) validating computational models . Molecular docking studies (e.g., AutoDock Vina) further assess steric compatibility with target binding pockets, as seen in studies of structurally similar thiazoles .

What in vitro assays are most effective for evaluating the anticancer potential of this compound derivatives?

Advanced Research Focus

Cytotoxicity assays (e.g., MTT or clonogenic assays) using cancer cell lines (e.g., HCT-116, MCF-7) quantify GI₅₀ values, with selectivity determined by parallel testing on non-cancerous cells (e.g., MRC-5 fibroblasts) . Caspase activation assays (e.g., Caspase-3/7) and flow cytometry for cell-cycle arrest (e.g., G1/S phase blockage) elucidate apoptotic mechanisms. For example, derivatives with halogen or methoxy substituents show enhanced activity due to improved membrane permeability and target binding . Dose-response curves (5–10 µM) and statistical validation (p < 0.005) ensure reproducibility .

How do substituent modifications on the thiazole ring influence the biological activity of this compound analogs?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Br) at the phenyl or thiazole positions enhance anticancer activity by increasing electrophilicity and target binding . Conversely, bulky substituents (e.g., -OCH₃) may reduce solubility but improve selectivity. Comparative studies of analogs (e.g., 2-(4-fluorophenyl)-thiazoles vs. 2-(4-bromophenyl)-thiazoles) demonstrate that halogen size correlates with cytotoxicity, as seen in GI₅₀ values ranging from 1.0–1.7 µM . Molecular dynamics (MD) simulations (e.g., RMSD < 2 Å) further validate substituent effects on binding stability .

What analytical strategies address discrepancies in reported biological activity data for thiazole derivatives?

Advanced Research Focus

Meta-analysis of GI₅₀ values across studies identifies variability sources, such as cell-line specificity (e.g., HCT-116 vs. MCF-7) or assay protocols . Standardizing conditions (e.g., 24-hour incubation, 10% FBS media) minimizes artifacts. Reproducibility is confirmed via independent synthesis and testing, as demonstrated for analogs like 2-(2-hydrazinyl)thiazoles, where deviations in antimicrobial activity were resolved by adjusting substituent stoichiometry . Statistical tools (e.g., ANOVA) differentiate significant effects (p < 0.05) from experimental noise .

What green chemistry approaches are viable for synthesizing this compound derivatives?

Basic Research Focus

Solvent-free reactions or biodegradable solvents (e.g., PEG-400) reduce environmental impact. Catalyst systems like sulfamic acid in water-ethanol mixtures achieve yields >65% while minimizing waste . Microwave-assisted synthesis accelerates reaction times (e.g., 18-hour reflux reduced to 2 hours) for thiazole cyclization . Life-cycle assessments (LCAs) compare energy consumption across methods, favoring one-pot syntheses over multi-step protocols .

How can computational models predict the metabolic stability of this compound derivatives?

Advanced Research Focus

In silico tools (e.g., SwissADME) predict metabolic pathways, identifying vulnerable sites (e.g., ester hydrolysis for propanoate derivatives). Cytochrome P450 binding simulations assess oxidation risks, with logP values (<3) indicating favorable pharmacokinetics . For example, methylsulfonyl groups in analogs like 2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide enhance metabolic stability by reducing hepatic clearance . MD simulations (>50 ns) validate metabolite formation rates .

What structural features of this compound contribute to its potential as a kinase inhibitor?

Advanced Research Focus

The thiazole core acts as a hinge-binding motif, forming hydrogen bonds with kinase ATP pockets. The 2-methylpropanoyl group enhances hydrophobic interactions, as seen in analogs with similar substituents (e.g., 2-(difluoromethyl)sulfonyl-benzothiazoles) . Competitive inhibition assays (e.g., IC₅₀ measurements using ADP-Glo) quantify potency, while Western blotting confirms downstream target modulation (e.g., ERK phosphorylation) . Co-crystallography studies of related thiazoles reveal binding poses with RMSD < 1.5 Å, guiding rational design .

How do solvent polarity and pH affect the stability of this compound in solution?

Basic Research Focus

Stability studies in buffered solutions (pH 4–9) identify degradation pathways. For example, acidic conditions may hydrolyze the thiazole ring, while basic conditions degrade the carbonyl group. UV-Vis spectroscopy monitors absorbance shifts (e.g., λmax ~270 nm for intact thiazoles) . Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, whereas nonpolar solvents (e.g., hexane) reduce solubility but prevent hydrolysis . Accelerated stability testing (40°C/75% RH) over 30 days quantifies degradation rates for formulation studies .

What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Advanced Research Focus

Time-kill assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains reveal bacteriostatic vs. bactericidal effects. Membrane disruption is confirmed via fluorescence microscopy (e.g., propidium iodide uptake). Derivatives with thiadiazole moieties (e.g., methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate) exhibit enhanced activity due to thiol-mediated enzyme inhibition . Reactive oxygen species (ROS) assays link oxidative stress to microbial death, with EC₅₀ values correlating with substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.